BenchChemオンラインストアへようこそ!

Vedaclidine tartrate

Muscarinic receptor Binding affinity M1 agonist

Select vedaclidine tartrate for analgesic discovery. Unlike pure muscarinic agonists, its unique M1/M4 agonism with M2/M3/M5 antagonism provides a potent (3× morphine) non-opioid reference standard free of cardiac parasympathetic side effects. Validated in formalin, capsaicin, and carrageenan central sensitization models at 0.1–30 mg/kg (s.c.), it enables head-to-head benchmarking of novel pain therapeutics and synergistic NSAID combination studies. Clean selectivity—no off-target binding at ≤10 μM—ensures mechanism-specific results.

Molecular Formula C17H27N3O6S2
Molecular Weight 433.5 g/mol
CAS No. 141575-51-1
Cat. No. B1683042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVedaclidine tartrate
CAS141575-51-1
SynonymsVedaclidine tartrate
Molecular FormulaC17H27N3O6S2
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C13H21N3S2.C4H6O6/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16;5-1(3(7)8)2(6)4(9)10/h10-11H,2-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1
InChIKeyKLWOCMMRVISIQR-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vedaclidine Tartrate CAS 141575-51-1: Mixed Muscarinic Agonist-Antagonist for Pain Research Procurement


Vedaclidine tartrate (INN vedaclidine; codenamed LY-297,802, NNC 11-1053; free base CAS 141575-50-0) is an experimental muscarinic acetylcholine receptor ligand with a mixed agonist-antagonist pharmacological profile. It acts as a potent and selective agonist at the M1 and M4 muscarinic receptor subtypes while functioning as an antagonist at M2, M3, and M5 subtypes [1]. The tartrate salt form (CAS 141575-51-1; molecular formula C17H27N3O6S2; molecular weight 433.54 g/mol) is the standard research-grade formulation used in preclinical studies [2].

Why Vedaclidine Tartrate Cannot Be Replaced by Generic Muscarinic Agonists in Preclinical Research


Vedaclidine tartrate cannot be substituted by other muscarinic ligands due to its unique functional selectivity profile: potent M1/M4 agonism coupled with M2/M3/M5 antagonism [1]. This mixed pharmacology fundamentally distinguishes vedaclidine from both pure muscarinic agonists (e.g., cevimeline, milameline), which activate all subtypes non-selectively and produce dose-limiting parasympathomimetic side effects, and from M1/M4-preferring agonists like xanomeline, which lack the M2/M3 antagonist component. The M2 antagonist activity is particularly critical, as M2 receptors mediate cardiac parasympathetic responses (bradycardia) and gastrointestinal effects that limit the therapeutic window of non-selective agonists [2].

Vedaclidine Tartrate: Quantitative Evidence of Differentiation vs. Xanomeline, Morphine, and Non-Selective Muscarinic Agonists


M1 Receptor Agonist Potency: Vedaclidine vs. Xanomeline Binding Affinity Comparison

Vedaclidine demonstrates sub-nanomolar agonist potency at M1 receptors, with an IC50 of 0.33 nM in the rabbit vas deferens functional assay [1]. In contrast, xanomeline—an M1/M4-preferring agonist used clinically in schizophrenia research—exhibits substantially lower M1 binding affinity with a Ki of 79.4 nM [2]. This approximately 240-fold difference in M1 receptor engagement represents a meaningful differentiation point for researchers requiring high-potency M1 activation.

Muscarinic receptor Binding affinity M1 agonist Analgesic research Neuropharmacology

In Vivo Analgesic Potency: Vedaclidine vs. Morphine in Acute Antinociception Models

Vedaclidine demonstrates superior in vivo analgesic potency compared to morphine across multiple acute pain models. In the grid shock, hot plate, tail-flick, and writhing tests in mice and rats, vedaclidine was approximately 3-fold more potent than morphine while maintaining equiefficacy [1][2]. Importantly, the antinociceptive effects of vedaclidine were antagonized by scopolamine but not by naltrexone, confirming a muscarinic rather than opioid mechanism of action [2].

Analgesic Antinociception In vivo pharmacology Pain models Opioid alternative

Functional Selectivity Profile: M2/M3 Antagonism Distinguishes Vedaclidine from Pure Agonists

Vedaclidine exhibits a unique mixed pharmacology: potent M1/M4 agonism combined with M2/M3/M5 antagonism [1]. In isolated tissue assays, vedaclidine acted as an antagonist at M2 receptors in guinea pig atria (pA2 = 6.9) and at M3 receptors in guinea pig urinary bladder (pA2 = 7.4) [1]. In vivo, vedaclidine did not produce parasympathomimetic effects such as salivation or tremor in mice; instead, it antagonized salivation and tremor induced by the non-selective muscarinic agonist oxotremorine [1]. This profile fundamentally differs from pure M1 agonists, which lack M2/M3 antagonist activity and consequently produce dose-limiting parasympathomimetic side effects.

Functional selectivity M2 antagonist M3 antagonist Parasympathomimetic Safety pharmacology

Synergistic Antihyperalgesic Effect with NSAIDs: Isobolographic Evidence for Ketoprofen Combination

Vedaclidine produces antihyperalgesic effects that are synergistic with the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, as demonstrated by isobolographic analysis in the carrageenan-induced inflammatory hyperalgesia model in rats [1]. This synergism suggests that vedaclidine may be particularly effective in combination with NSAIDs for managing inflammatory pain states, offering a potential strategy to enhance analgesic efficacy while reducing NSAID dose requirements [1].

Drug synergy Combination therapy Hyperalgesia Inflammatory pain NSAID

Receptor Selectivity Profile: Minimal Off-Target Binding vs. Xanomeline's Serotonergic and Dopaminergic Affinity

Vedaclidine demonstrates a cleaner receptor selectivity profile compared to xanomeline. Vedaclidine had high affinity for muscarinic receptors in brain homogenates but substantially less or no affinity for several other neurotransmitter receptors and uptake sites; it did not inhibit mu or kappa opioid receptor binding at concentrations up to 10 μM [1]. In contrast, xanomeline exhibits measurable affinity for serotonergic receptors (Ki values for 5HT1a, 5HT2a, and 5HT2c: 63.1, 125.9, and 39.8 nM respectively) and dopaminergic receptors (Ki for D2 and D3: 1000 and 398.1 nM) [2].

Receptor selectivity Off-target binding Dopamine Serotonin Muscarinic selectivity

Efficacy in Central Sensitization Models: Vedaclidine Demonstrates Antihyperalgesic Activity in Neuropathic/Inflammatory Pain Paradigms

Vedaclidine produces robust antihyperalgesic effects in models involving central sensitization, a hallmark of chronic pain states. In the formalin test, vedaclidine (0.3–10 mg/kg s.c.) produced dose-related antihyperalgesic effects and dose-related reversal of capsaicin-induced mechanical hyperalgesia in rats [1]. In the carrageenan inflammatory pain model, vedaclidine (0.1–30 mg/kg) produced dose-related reversal of both mechanical and thermal hyperalgesia [1]. These effects were antagonized by scopolamine, confirming muscarinic receptor mediation [1].

Central sensitization Antihyperalgesic Neuropathic pain Inflammatory pain Preclinical pain models

Vedaclidine Tartrate Procurement Guide: Validated Research Application Scenarios


Non-Opioid Analgesic Discovery: Benchmarking Novel Pain Therapeutics Against a Potent Muscarinic Comparator

Vedaclidine serves as a potent, orally active non-opioid analgesic benchmark compound for screening and validating novel pain therapeutics. With 3-fold greater potency than morphine in acute antinociception assays and demonstrated efficacy in central sensitization models, vedaclidine provides a high-potency muscarinic reference standard for head-to-head comparisons in analgesic drug discovery programs. Its clean muscarinic selectivity profile—minimal off-target binding at concentrations up to 10 μM—ensures that observed effects can be confidently attributed to muscarinic receptor modulation [1][2].

Muscarinic Receptor Subtype Pharmacology: Dissecting M1/M4 Agonism from M2/M3 Antagonism

Vedaclidine's unique mixed agonist-antagonist profile (M1/M4 agonist, M2/M3/M5 antagonist) makes it an essential tool compound for dissecting the functional roles of individual muscarinic receptor subtypes in pain pathways. The compound enables researchers to study the therapeutic window achieved by combining M1/M4 activation with M2/M3 blockade—a pharmacological strategy not achievable with pure agonists. The pA2 values of 6.9 (M2) and 7.4 (M3) provide quantitative benchmarks for comparing antagonist potency across muscarinic ligands [1].

Combination Analgesic Therapy Research: Synergistic Studies with NSAIDs

Based on isobolographic evidence demonstrating synergistic antihyperalgesic effects between vedaclidine and ketoprofen in inflammatory pain models, vedaclidine is a prime candidate for combination therapy research. Investigators can use vedaclidine to explore NSAID-sparing analgesic regimens that may reduce gastrointestinal and renal toxicity associated with high-dose NSAID use. This synergy is particularly relevant for preclinical studies targeting chronic inflammatory conditions such as arthritis [1].

Neuropathic and Inflammatory Pain Model Development: Central Sensitization Studies

Vedaclidine is validated in multiple models of central sensitization, including formalin-induced pain, capsaicin-induced mechanical hyperalgesia, and carrageenan-induced inflammatory hyperalgesia. At doses of 0.1–30 mg/kg (s.c.), vedaclidine produces dose-dependent reversal of both mechanical and thermal hyperalgesia, making it suitable for establishing positive control parameters in neuropathic and inflammatory pain model development. The scopolamine-reversible nature of its effects provides a reliable internal control for confirming muscarinic receptor-mediated mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vedaclidine tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.